Reduced Aniline Basicity Effect
The conjugate acid of 2-(methylthio)aniline, the core aniline fragment of the target compound, has a measured pKa of 3.45 at 25°C . This value is approximately 1.15 log units lower than that of unsubstituted aniline (pKa ≈ 4.60), reflecting the electron-withdrawing inductive effect of the ortho-SCH₃ group. No experimental pKa values are currently available for the meta- or para-(methylthio)aniline regioisomers or the complete 1,2,3-thiadiazol-4-ylmethyl conjugate, but the ortho substitution is expected to exert the strongest acidifying effect due to proximity and through-space interaction between the sulfur and the NH₂/NH group.
| Evidence Dimension | Basicity (pKa of conjugate acid of the aniline NH₂) |
|---|---|
| Target Compound Data | pKa = 3.45 (for 2-(methylthio)aniline fragment) at 25°C |
| Comparator Or Baseline | Aniline pKa = 4.60; Meta and para regioisomers: no experimental pKa data available |
| Quantified Difference | ΔpKa ≈ −1.15 vs. unsubstituted aniline |
| Conditions | Measured by potentiometric titration at 25°C in aqueous medium |
Why This Matters
A lower pKa means the ortho isomer carries a smaller fraction of protonated, positively charged species at physiological pH 7.4, which can enhance passive membrane permeability relative to less acidic aniline analogs—a critical parameter for cellular target engagement in biological assays.
